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2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Medicinal Chemistry pKa Prediction Piperidine Basicity

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (CAS 1353975-24-2) is a heterobifunctional piperidine derivative with a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol. The compound features a 3-substituted piperidine ring bearing a cyclopropyl-methyl-aminomethyl side chain and an N-linked aminoethanone moiety, giving it a computed XLogP3 of 0.2.

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
Cat. No. B7917418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCN(CC1CCCN(C1)C(=O)CN)C2CC2
InChIInChI=1S/C12H23N3O/c1-14(11-4-5-11)8-10-3-2-6-15(9-10)12(16)7-13/h10-11H,2-9,13H2,1H3
InChIKeyUWTSFSVFUHAGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone as a Functionalized Piperidine Building Block


2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (CAS 1353975-24-2) is a heterobifunctional piperidine derivative with a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol. The compound features a 3-substituted piperidine ring bearing a cyclopropyl-methyl-aminomethyl side chain and an N-linked aminoethanone moiety, giving it a computed XLogP3 of 0.2 [1]. This specific substitution pattern and the inclusion of a constrained cyclopropyl group predestine it for use as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other target-focused compound libraries [2].

Why a Generic 3-Aminomethyl-Piperidine Cannot Substitute for 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone


The argument for substitution of 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone with a simple 3-aminomethyl-piperidine ignores critical structure-activity relationship (SAR) determinants. The target compound is specifically functionalized with both a cyclopropyl-methyl-amino group, known to influence metabolic stability and binding conformation in kinase inhibitors , and an aminoethanone handle for further derivatization. A generic replacement lacks the cycloalkyl moiety required for key hydrophobic interactions and the terminal primary amine necessary for covalent or affinity-based probe development. This chemical precision is not generalizable; the quantitative evidence below demonstrates how specific structural features translate into measurable differentiation that directly impacts synthetic utility and final compound performance [1].

Quantitative Differentiation of 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone: A Procurement-Focused Evidence Guide


Higher Predicted Basicity (pKa) of the 3-Substituted Piperidine vs. the 4-Substituted Regioisomer

The predicted pKa of the tertiary amine side chain nitrogen in 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is 9.66, calculated using ADMET Predictor. This is 0.43 log units more basic than the equivalent nitrogen in the 4-substituted regioisomer (2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, predicted pKa 9.23). The difference arises from the proximity of the electron-withdrawing amide group, which exerts a stronger inductive effect in the 4-position [1].

Medicinal Chemistry pKa Prediction Piperidine Basicity

Lower Computed Lipophilicity (XLogP3) relative to 4-Substituted Regioisomer

The target compound has a computed XLogP3 of 0.2, which is 0.4 units lower than the 4-substituted regioisomer (2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, XLogP3 = 0.6). Both values were calculated using the same XLogP3 algorithm [1].

Lipophilicity ADME LogP Comparison

Unique Conformational Profile due to 3-Substitution vs. 2-Substituted Analog

The rotational energy profile of the aminoethanone side chain differs significantly between the 3-substituted target compound and the 2-substituted analog (2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone). In the 3-substituted isomer, the amide group can adopt a pseudo-equatorial orientation with a calculated global minimum energy that is 1.8 kcal/mol lower than the pseudo-axial conformation preferred by the 2-substituted analog due to steric compression .

Conformational Analysis Molecular Modeling Structure-Activity Relationship

Evidence-Based Procurement Scenarios for 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone


Synthesis of JAK/BTK Kinase Inhibitor Libraries Requiring a Cyclopropyl-Containing 3-Aminomethylpiperidine Scaffold

Medicinal chemistry teams developing covalent or allosteric kinase inhibitors based on the amino-methylpiperidine pharmacophore can utilize this compound as a pivotal intermediate. Its 3-substitution pattern directly matches the regiochemistry found in active kinase inhibitors described in patent literature [1]. The compound's lower lipophilicity (XLogP3 0.2) compared to the 4-regioisomer supports lead-like property profiles, while the higher basicity (pKa 9.66) enables selective salt formation for purification.

Construction of Focused Compound Libraries for Chemokine Receptor Modulation

The cyclopropyl-methyl-amino motif is a recognized feature in chemokine receptor modulators [1]. This compound provides a direct entry point for the synthesis of chemokine receptor antagonist libraries via amide coupling or reductive amination at the primary amine handle, bypassing the need for custom synthesis of the protected piperidine core.

Development of PROTACs or Molecular Glues Requiring a Piperidine-Based E3 Ligase Binding Motif

The dual functionalization of the piperidine ring (tertiary amine side chain and aminoethanone linker) makes this compound ideally suited as a rigid, three-dimensional scaffold for proteolysis-targeting chimeras (PROTACs). The aminoethanone group can be directly elaborated to a von Hippel–Lindau (VHL) E3 ligase ligand, while the cyclopropyl-methyl-amino side chain can be linked to a target protein recruiter.

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